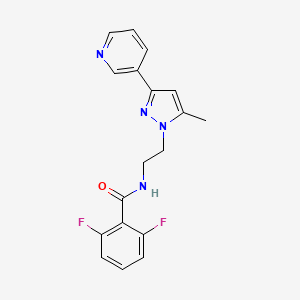
4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate is a chemical compound with the molecular formula C17H12N2O4 and a molecular weight of 308.293 g/mol. This compound is part of the quinoxaline family, which is known for its diverse applications in medicinal and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives, including 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate, typically involves the reaction of 1,2-phenylenediamine with various two-carbon synthones such as α-dicarbonyls, α-halogeno carbonyls, α-hydroxycarbonyls, α-azocarbonyls, epoxides, and α, β-dihalides . These reactions are often carried out under reflux conditions in the presence of suitable catalysts.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while reduction can produce various quinoxaline-6-carboxylate esters.
Wissenschaftliche Forschungsanwendungen
4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
Quinazoline: Similar in structure but with different pharmacological properties.
Pthalazine: Another nitrogen-containing heterocycle with distinct applications.
Uniqueness
4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxycarbonyl and carboxylate groups make it particularly versatile in synthetic chemistry and medicinal applications .
Eigenschaften
IUPAC Name |
(4-methoxycarbonylphenyl) quinoxaline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-22-16(20)11-2-5-13(6-3-11)23-17(21)12-4-7-14-15(10-12)19-9-8-18-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWYUHSMDDPTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate](/img/structure/B2856436.png)


![2-Chloro-N-[(2,6-dimethylphenyl)methyl]-N-(4-methylsulfinylbutan-2-yl)acetamide](/img/structure/B2856440.png)
![3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2856445.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2856448.png)


![1-[(2-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2856454.png)
![2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2856455.png)



